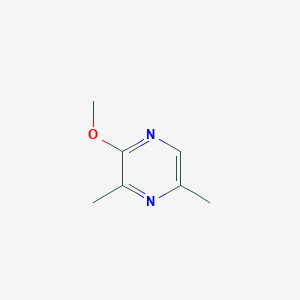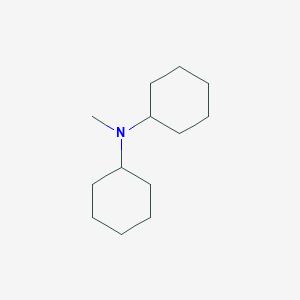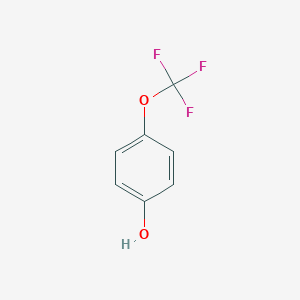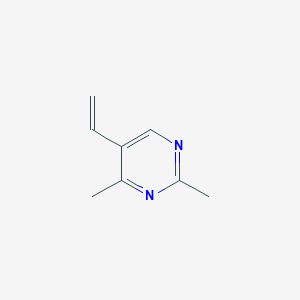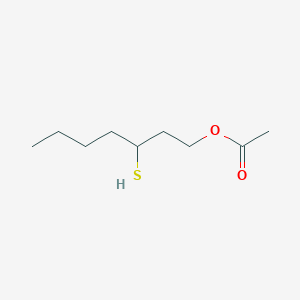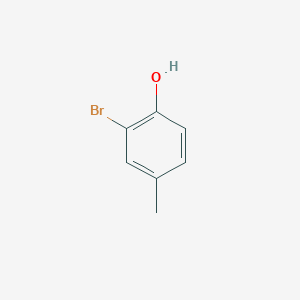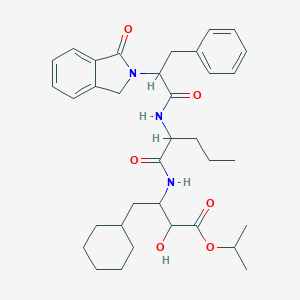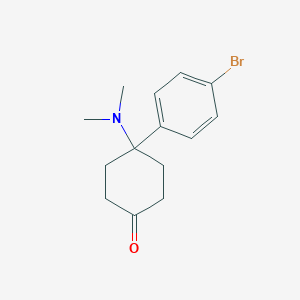
4-(4-Bromophenyl)-4-dimethylaminocyclohexanone
描述
4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, also known as bromadol, is a synthetic opioid analgesic. It was first synthesized in the late 1970s by a team of scientists at the University of Michigan. Since then, it has gained attention for its potential as a painkiller and its unique chemical structure.
作用机制
Bromadol works by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria.
生化和生理效应
Bromadol has several biochemical and physiological effects. It can cause respiratory depression, which can lead to death in high doses. It can also cause sedation, nausea, and constipation. Additionally, it can lead to the development of tolerance and dependence.
实验室实验的优点和局限性
Bromadol has several advantages for lab experiments. It is highly potent and has a long duration of action, which makes it useful for studying the mu-opioid receptor. However, its potential for abuse and toxicity make it difficult to work with, and caution must be taken when handling it.
未来方向
There are several future directions for research on 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone. One area of interest is its potential as a treatment for opioid addiction. Another area of interest is its potential as a painkiller for chronic pain conditions. Additionally, there is interest in developing analogs of 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone that have fewer side effects and a lower potential for abuse.
Conclusion:
In conclusion, 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, or 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, is a synthetic opioid analgesic with potential as a painkiller. Its unique chemical structure and potent effects make it a subject of interest for scientific research. However, caution must be taken when working with it due to its potential for abuse and toxicity. Further research is needed to fully understand its potential as a treatment for pain and addiction.
科学研究应用
Bromadol has been the subject of several scientific studies, primarily focused on its potential as a painkiller. One study found that it was more potent than morphine and had a longer duration of action. Another study found that it was effective in treating neuropathic pain in rats.
属性
CAS 编号 |
65619-52-5 |
|---|---|
产品名称 |
4-(4-Bromophenyl)-4-dimethylaminocyclohexanone |
分子式 |
C14H18BrNO |
分子量 |
296.2 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-4-(dimethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C14H18BrNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 |
InChI 键 |
FUNZUWAJMVRIRL-UHFFFAOYSA-N |
SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br |
规范 SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br |
同义词 |
4-(4-Bromophenyl)-4-(dimethylamino)cyclohexanone |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

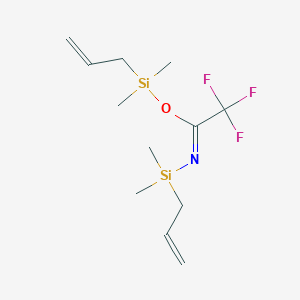
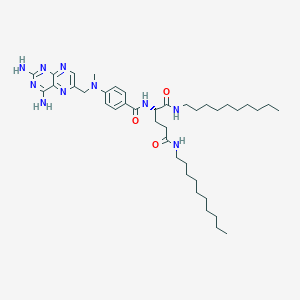
![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
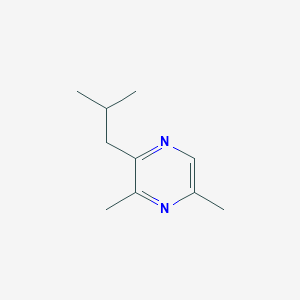
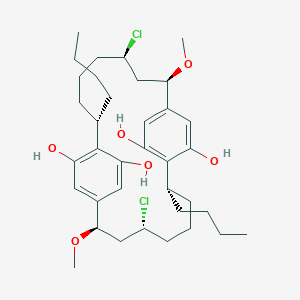
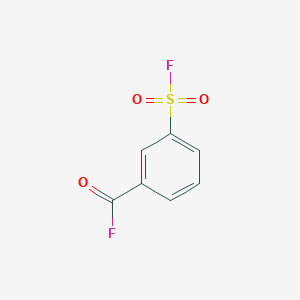
![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)
